![molecular formula C18H16F3N3O3S B11511354 2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide](/img/structure/B11511354.png)
2-[(5-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide
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Overview
Description
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the formation of the benzimidazole core, followed by the introduction of the ethoxy group at the 5-position. The subsequent steps involve the attachment of the sulfanyl group and the acetamide moiety. The reaction conditions usually require specific catalysts, solvents, and controlled temperatures to ensure the desired product yield .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction parameters are meticulously controlled. The use of automated systems for monitoring and adjusting reaction conditions is common to maintain consistency and efficiency in production .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the nitro groups if present, converting them to amines.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, nitrating agents, sulfonating agents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfanyl group can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic rings .
Scientific Research Applications
2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It may bind to enzymes or receptors, altering their activity and leading to various biological effects. The pathways involved can include inhibition of enzyme activity, modulation of receptor signaling, or interference with cellular processes .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound with a simpler structure.
Mebendazole: An antiparasitic drug with a benzimidazole core.
Albendazole: Another antiparasitic agent with structural similarities.
Uniqueness
What sets 2-[(5-ETHOXY-1H-1,3-BENZODIAZOL-2-YL)SULFANYL]-N-[4-(TRIFLUOROMETHOXY)PHENYL]ACETAMIDE apart is its unique combination of functional groups, which confer specific chemical and biological properties. The presence of the ethoxy, sulfanyl, and trifluoromethoxy groups enhances its reactivity and potential for diverse applications.
Properties
Molecular Formula |
C18H16F3N3O3S |
---|---|
Molecular Weight |
411.4 g/mol |
IUPAC Name |
2-[(6-ethoxy-1H-benzimidazol-2-yl)sulfanyl]-N-[4-(trifluoromethoxy)phenyl]acetamide |
InChI |
InChI=1S/C18H16F3N3O3S/c1-2-26-13-7-8-14-15(9-13)24-17(23-14)28-10-16(25)22-11-3-5-12(6-4-11)27-18(19,20)21/h3-9H,2,10H2,1H3,(H,22,25)(H,23,24) |
InChI Key |
OILRITYNNJXVEY-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC2=C(C=C1)N=C(N2)SCC(=O)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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